N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-11-20-19(12-15)24-22(26-20)17-8-5-9-18(14-17)23-21(25)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOIOLCOMNSOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This is followed by the acylation of the resulting benzoxazole derivative with phenylacetic acid or its derivatives. Common reaction conditions include the use of catalysts such as Lewis acids (e.g., BF3·Et2O) and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogues:
Key Differences and Implications
Substituent Effects: The 5-methyl group in the target compound enhances lipophilicity compared to the 5-chloro analogue (), which may increase membrane permeability but reduce electrophilic reactivity .
Heterocyclic Core Variations: Benzoxazole vs. Oxadiazole: Oxadiazole-containing compounds () exhibit stronger electron-withdrawing properties, making them suitable for optical applications (e.g., fluorescent brighteners in ) . Benzoxazoles are more commonly associated with biological activity due to their planar aromatic structure . Thiazole vs.
Synthetic Pathways :
- The target compound’s synthesis likely involves amide coupling, whereas sulfanyl-acetohydrazide derivatives () are synthesized via solvent-free reductive amination, impacting scalability and purity .
- Brominated intermediates () highlight divergent strategies for introducing reactive handles (e.g., bromine for cross-coupling reactions) .
Physical Properties :
- Melting points for brominated oxadiazoles (: 71–104°C) suggest higher crystallinity compared to the target compound, which lacks halogen substituents .
Biological Activity
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, also known as MFCD27217792, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates current findings regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C23H22N2O2
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)cc2c1oc(-c1cccc(NC(c3nc(-n4cnnc4)ccc3)=O)c1)n2
Antimicrobial Activity
Research has shown that compounds derived from benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study on related benzoxazole derivatives indicated selective antibacterial properties against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) reported for several derivatives .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Structure | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |
|---|---|---|---|
| 1 | - | 32 | >128 |
| 2 | - | 16 | 64 |
| 3 | - | 8 | >128 |
| 4 | - | 4 | 32 |
The study highlighted that electron-donating substituents significantly enhance antimicrobial activity compared to electron-withdrawing groups.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is well-documented. Specific studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. Notably, these compounds have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound ID | IC50 (µM) |
|---|---|---|
| MCF-7 | 1 | 12 |
| A549 | 2 | 15 |
| HepG2 | 3 | 10 |
| PC3 | 4 | 20 |
The structure–activity relationship analysis indicates that modifications in the benzoxazole moiety can lead to significant changes in cytotoxicity.
Study on Antibacterial Properties
In a comprehensive study published in PMC, researchers evaluated the antibacterial properties of various benzoxazole derivatives. Among the tested compounds, certain derivatives exhibited promising results against Bacillus subtilis with MIC values significantly lower than those for Escherichia coli, indicating a selective antibacterial profile . The most active compound was identified as having specific structural features conducive to enhanced activity.
Investigation into Anticancer Mechanisms
Another pivotal study investigated the mechanism of action of benzoxazole derivatives on cancer cells. The findings suggested that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers . The research highlighted the potential for these compounds to be developed into therapeutic agents for various cancers.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like EGFR or tubulin. The benzoxazole moiety shows high affinity for ATP-binding pockets .
- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to validate docking results .
- QSAR Models : Develop predictive models using descriptors like logP, topological polar surface area, and electronegativity of substituents .
What are the key considerations for designing SAR studies?
Advanced Research Question
Focus on:
- Core Modifications : Replace benzoxazole with benzothiazole or isoxazole to assess heterocycle impact .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance electrophilic reactivity .
- Linker Optimization : Compare acetamide vs. sulfonamide linkers for solubility and target engagement .
How to mitigate off-target effects in pharmacological studies?
Advanced Research Question
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Metabolite Analysis : Use LC-MS/MS to detect reactive metabolites that may cause toxicity .
- Proteomic Profiling : SILAC-based proteomics to map off-target protein interactions in cellular models .
What are the challenges in crystallizing this compound for structural studies?
Advanced Research Question
- Solvent Selection : High vapor-pressure solvents (e.g., diethyl ether) facilitate slow evaporation but may not dissolve polar intermediates .
- Polymorphism : Screen crystallization conditions (e.g., methanol/water vs. DMSO/ethyl acetate) to isolate stable polymorphs .
- X-Ray Diffraction : Collaborate with synchrotron facilities for high-resolution data, as the compound’s flexibility complicates crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
